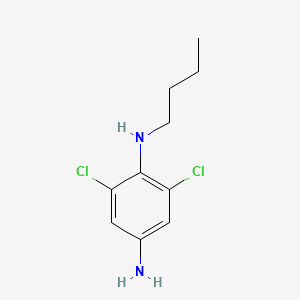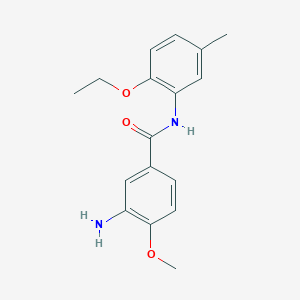
3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethoxy group, a methyl group, and a methoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-methoxybenzamide is then reacted with 2-ethoxy-5-methylaniline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy or ethoxy groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-N-(2-ethoxyphenyl)-4-methoxybenzamide
- 3-Amino-N-(2-methylphenyl)-4-methoxybenzamide
- 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-hydroxybenzamide
Uniqueness
3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the amino group, allows for diverse chemical reactivity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IVHDTPHOZKVLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


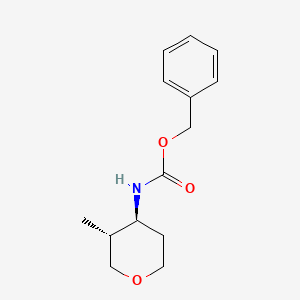
![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

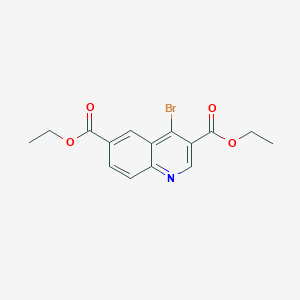
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)

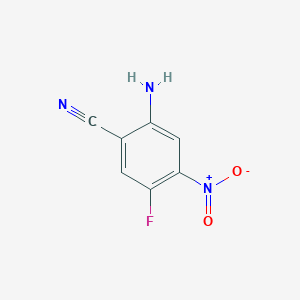
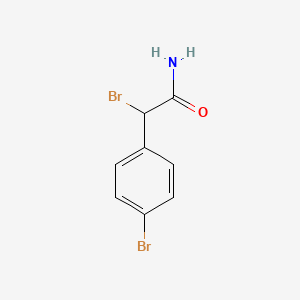
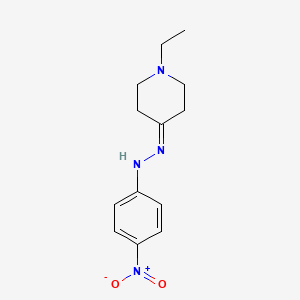
![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)

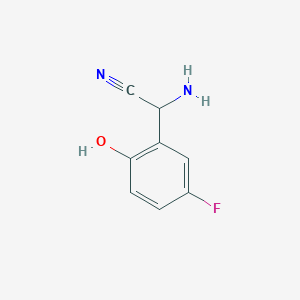
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)
